7-Amino-2-methyl-1,3-benzothiazol-6-ol
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Overview
Description
7-Amino-2-methyl-1,3-benzothiazol-6-ol is a heterocyclic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methyl-1,3-benzothiazol-6-ol can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamides or carbon dioxide as raw materials . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch processes. These processes utilize advanced techniques such as microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methyl-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
7-Amino-2-methyl-1,3-benzothiazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of anti-tubercular drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes or proteins involved in disease pathways. For example, in anti-tubercular activity, it targets the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar in structure but lacks the hydroxyl group at the 6th position.
2-Aminobenzothiazole: Lacks both the methyl and hydroxyl groups.
6-Hydroxy-2-methylbenzothiazole: Similar but lacks the amino group at the 7th position.
Uniqueness
7-Amino-2-methyl-1,3-benzothiazol-6-ol is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications .
Properties
CAS No. |
89976-72-7 |
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Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-amino-2-methyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H8N2OS/c1-4-10-5-2-3-6(11)7(9)8(5)12-4/h2-3,11H,9H2,1H3 |
InChI Key |
WEZOWFNAONVNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)N |
Origin of Product |
United States |
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